N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt
Overview
Description
An isotopically labeled metabolite of halopropanes; also the metabolite of 2 glycosylnitrosoureas
Scientific Research Applications
1. Applications in Metabolic Studies
N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt has been utilized in metabolic studies. For instance, Barnsley (1966) identified a metabolite, 2-Hydroxypropylmercapturic acid (a similar compound), in rats dosed with 1-bromopropane, illustrating the use of related cysteine derivatives in understanding metabolic pathways (Barnsley, 1966).
2. Role in Corrosion Inhibition Studies
Research by Fu et al. (2011) explored L-Cysteine and its derivatives, including N-Acetyl-L-Cysteine, as green chemical corrosion inhibitors. This indicates the potential application of related compounds in corrosion studies (Fu et al., 2011).
3. Involvement in Biosynthesis Research
Kaye (1973) isolated 3-Hydroxypropylmercapturic acid (a compound structurally similar to this compound) from rat urine, highlighting the significance of such compounds in biosynthesis research (Kaye, 1973).
4. Contribution to Toxicological Studies
Barnsley et al. (1966) studied the metabolism of 1- and 2-bromopropane in rats, using similar cysteine derivatives to understand toxicological processes (Barnsley et al., 1966).
5. Potential Use in Drug Research
Though not directly relevant to this compound, research by Millea (2009) on N-acetylcysteine, a related compound, shows the potential for such cysteine derivatives in drug research and development (Millea, 2009).
6. Importance in Environmental Monitoring
Vermeulen et al. (1989) discussed the potential of N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a related compound, as a tool in biomonitoring studies for exposure to various xenobiotic chemicals, suggesting possible environmental monitoring applications (Vermeulen et al., 1989).
Properties
IUPAC Name |
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1/i;2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGHARKAPCCVFZ-XAEDZKCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675526 | |
Record name | N-Acetyl-S-[2-hydroxy(~2~H_4_)ethyl]-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331894-57-5 | |
Record name | N-Acetyl-S-[2-hydroxy(~2~H_4_)ethyl]-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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